![molecular formula C19H18FNO4S3 B2839535 N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzenesulfonamide CAS No. 896346-80-8](/img/structure/B2839535.png)
N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzenesulfonamide, commonly known as FTY720 or fingolimod, is a synthetic drug used for the treatment of multiple sclerosis (MS). It was first synthesized in 1992 by researchers at the pharmaceutical company, Novartis. FTY720 is a sphingosine 1-phosphate receptor modulator that works by preventing the migration of lymphocytes from lymph nodes to the central nervous system, which is a key mechanism in the development of MS.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed methods for the synthesis and modification of sulfonamide derivatives to explore their chemical properties and potential applications. For instance, a study by Zhang et al. (2016) introduced a short-route, one-pot synthesis for sulfoxides, important functional molecules, using thiols with alkenes or alkynes under mild, metal-free conditions. This approach highlights the versatility of sulfonamide derivatives in chemical synthesis processes (Zhang et al., 2016).
Anticancer and Radiosensitizing Properties
A notable area of research is the exploration of sulfonamide derivatives as anticancer and radiosensitizing agents. Ghorab et al. (2015) synthesized novel sulfonamide derivatives and evaluated their in-vitro anticancer activity, showing promising results against the human tumor liver cell line HEPG-2. This study underscores the potential of sulfonamide derivatives in cancer treatment (Ghorab et al., 2015).
Crystal Structure Analysis
Investigations into the crystal structures of sulfonamide derivatives provide insights into their molecular interactions and potential applications. Suchetan et al. (2016) analyzed the crystal structures of three closely related sulfonamides, revealing complex intermolecular interactions and potential for further chemical manipulation (Suchetan et al., 2016).
Drug Discovery and Development
Sulfonamide derivatives have been investigated for their potential as drug candidates. Research by Hashimoto et al. (2002) on sulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors illustrates the compound's relevance in developing new therapeutic agents, particularly for inflammatory conditions and pain management (Hashimoto et al., 2002).
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S3/c1-14-4-8-17(9-5-14)28(24,25)21-13-19(18-3-2-12-26-18)27(22,23)16-10-6-15(20)7-11-16/h2-12,19,21H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTNKKMQDGZUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.